molecular formula C24H30O8 B3028981 9-O-Acetyl-fargesol CAS No. 449172-61-6

9-O-Acetyl-fargesol

Cat. No.: B3028981
CAS No.: 449172-61-6
M. Wt: 446.5 g/mol
InChI Key: NKLSPZQYPWFUIO-GRJZNYKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-O-Acetyl-fargesol typically involves extraction from natural sources. One common method is to extract fargesol from the dried leaves of Fargesia species, followed by a chemical reaction to introduce the acetyl group .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis, with optimization for larger scale and higher efficiency. The process involves extraction, purification, and acetylation steps under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 9-O-Acetyl-fargesol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

9-O-Acetyl-fargesol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-O-Acetyl-fargesol involves its interaction with various molecular targets and pathways. It exerts its effects through:

    Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.

    Antibacterial Activity: Disrupting bacterial cell walls and inhibiting bacterial growth.

    Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

    Antitumor Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its acetyl group, which can enhance its biological activity and stability compared to its parent compound, fargesol. This modification can lead to improved therapeutic potential and broader applications in research and industry .

Properties

IUPAC Name

[(2S,3R,4S)-2-(3,4-dimethoxyphenyl)-4-[(S)-(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-14(25)31-13-18-17(23(26)15-6-8-19(27-2)21(10-15)29-4)12-32-24(18)16-7-9-20(28-3)22(11-16)30-5/h6-11,17-18,23-24,26H,12-13H2,1-5H3/t17-,18+,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLSPZQYPWFUIO-GRJZNYKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)C(C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)[C@@H](C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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